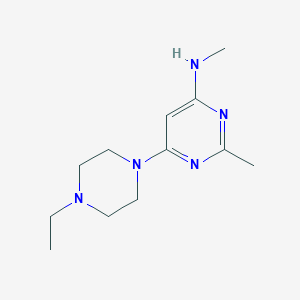![molecular formula C11H18N4O2 B1493130 1-(8-(Méthoxyméthyl)-6-azaspiro[3.4]octan-6-yl)-2-azidoéthan-1-one CAS No. 2098109-78-3](/img/structure/B1493130.png)
1-(8-(Méthoxyméthyl)-6-azaspiro[3.4]octan-6-yl)-2-azidoéthan-1-one
Vue d'ensemble
Description
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réticulation des polymères
Les azotures organiques tels que la 1-(8-(Méthoxyméthyl)-6-azaspiro[3.4]octan-6-yl)-2-azidoéthan-1-one sont connus pour leur capacité à agir comme des agents de réticulation en chimie des polymères . Le groupe azoture peut subir une activation thermique ou une photolyse pour libérer de l'azote, conduisant à la formation de nitrènes très réactifs. Ces nitrènes peuvent efficacement réticuler les polymères, modifiant leurs propriétés physiques pour améliorer les performances des dispositifs à base de polymères tels que les piles à combustible à membrane et les transistors organiques à effet de champ (OFET).
Sciences des matériaux
En sciences des matériaux, la réactivité du groupe azoture est exploitée dans la synthèse des 1,2,3-triazoles par la réaction de cycloaddition de Huisgen . Cette réaction est essentielle pour créer de nouveaux matériaux dotés des propriétés souhaitées, notamment une stabilité thermique et une résistance mécanique accrues. La structure spirocyclique du composé peut également contribuer à la rigidité et à la structuration tridimensionnelle des matériaux.
Agents antituberculeux
Le noyau spirocyclique du composé est structurellement similaire au 2,6-diazaspiro[3.4]octane, qui a été utilisé comme élément constitutif dans le développement de chimiotropes de nitrofurancarboxamide ayant une activité antituberculeuse puissante . En explorant la périphérie moléculaire, les chercheurs peuvent optimiser la puissance et réduire la toxicité systémique de ces composés.
Antagonistes du récepteur sigma-1
Des composés avec un squelette de diazaspiro[3.4]octane ont été étudiés en tant qu'antagonistes du récepteur sigma-1 . Ces antagonistes peuvent améliorer l'effet analgésique des opioïdes comme la morphine et potentiellement prévenir la tolérance analgésique, ce qui en fait des candidats prometteurs pour la gestion de la douleur.
Cellules solaires organiques
La fonctionnalité azoture et la structure spirocyclique peuvent être utilisées dans le développement de cellules solaires organiques (OSC) . La capacité de réticulation des azotures peut améliorer l'efficacité des OSC en améliorant les couches de transport d'électrons ou en créant des couches actives plus stables au sein des cellules solaires.
Diodes électroluminescentes (LED)
Dans le domaine de l'optoélectronique, en particulier dans la fabrication des LED, les groupes azoture peuvent être utilisés pour modifier les propriétés électroniques des polymères . Cette modification peut conduire au développement de LED avec une meilleure efficacité d'émission de lumière et une durée de vie plus longue.
Propriétés
IUPAC Name |
2-azido-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-17-7-9-6-15(10(16)5-13-14-12)8-11(9)3-2-4-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKATKRMOLFLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


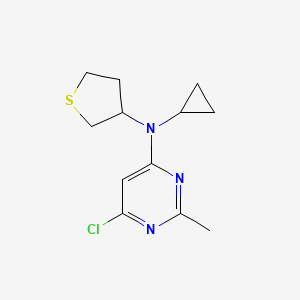

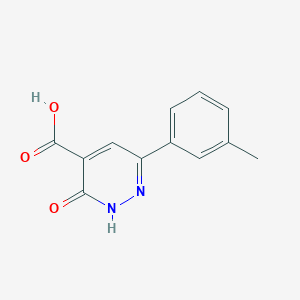
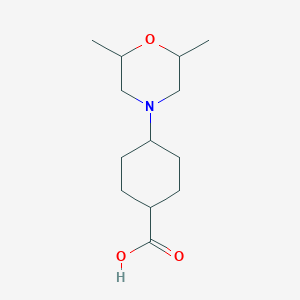

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
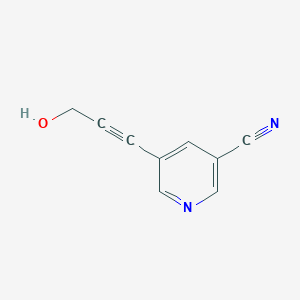
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
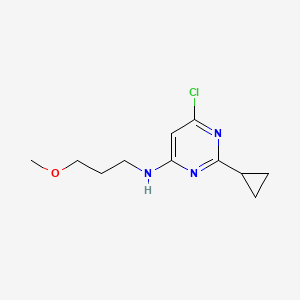

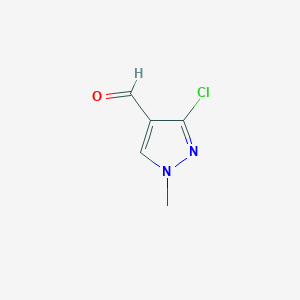
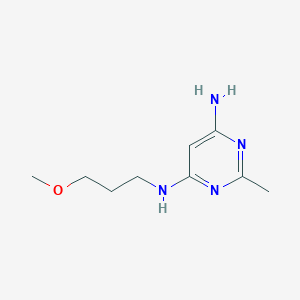
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)
